molecular formula C21H24N2O3 B2962325 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol CAS No. 385401-15-0

4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol

Cat. No.: B2962325
CAS No.: 385401-15-0
M. Wt: 352.434
InChI Key: IKFRYQZWFFQVKU-UHFFFAOYSA-N
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Description

4-Ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of phenolic compounds and features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone or β-ketoester to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. Catalysts and solvents are often employed to optimize yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of corresponding quinones or carboxylic acids.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the molecule.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with various enzymes and receptors can provide insights into biological processes.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural similarity to other biologically active compounds may make it a candidate for further development as a therapeutic agent.

Industry: In industry, this compound may find use in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism by which 4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Detailed studies are required to elucidate the exact mechanism of action and the molecular pathways involved.

Comparison with Similar Compounds

  • 4-ethyl-5-methoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

  • 5-ethoxy-4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol

Uniqueness: 4-Ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure may offer advantages over similar compounds in terms of reactivity and biological activity.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

4-ethyl-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-4-11-25-19-13-18(24)17(12-15(19)5-2)20-21(14(3)22-23-20)26-16-9-7-6-8-10-16/h6-10,12-13,24H,4-5,11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKFRYQZWFFQVKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1CC)C2=NNC(=C2OC3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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